molecular formula C11H14O3S B13433453 3-Butenyl-d2 Tosylate

3-Butenyl-d2 Tosylate

Cat. No.: B13433453
M. Wt: 228.31 g/mol
InChI Key: RMVHRBRSQIDTKT-KNXIQCGSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butenyl-d2 Tosylate is typically synthesized through the tosylation of 3-buten-1-ol-d2. The reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Butenyl-d2 Tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Butenyl-d2 Tosylate is used as a stable isotope-labeled compound in various chemical studies. It serves as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology and Medicine: In biological research, deuterium-labeled compounds like this compound are used to study metabolic pathways and enzyme mechanisms. They help in tracing the incorporation and transformation of molecules within biological systems.

Industry: In industrial applications, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stable isotope labeling makes it valuable for quality control and analytical purposes.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

228.31 g/mol

IUPAC Name

1,1-dideuteriobut-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3/i9D2

InChI Key

RMVHRBRSQIDTKT-KNXIQCGSSA-N

Isomeric SMILES

[2H]C([2H])(CC=C)OS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C

Origin of Product

United States

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